molecular formula C17H10Cl4N2O3 B13830403 1H-Indole-2,3-dione,5-chloro-1-[(3,4-dichlorophenyl)methyl]-,3-[O-(2-chloroacetyl)oxime]

1H-Indole-2,3-dione,5-chloro-1-[(3,4-dichlorophenyl)methyl]-,3-[O-(2-chloroacetyl)oxime]

Cat. No.: B13830403
M. Wt: 432.1 g/mol
InChI Key: RVKASSIILVXNFJ-CJLVFECKSA-N
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Description

5-Chloro-1-[(3,4-dichlorophenyl)methyl]-1H-indole-2,3-dione 3-[O-(2-chloroacetyl)oxime] is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

The synthesis of 5-Chloro-1-[(3,4-dichlorophenyl)methyl]-1H-indole-2,3-dione 3-[O-(2-chloroacetyl)oxime] typically involves the condensation of 3,4-dichlorobenzamidoxime with methyl 1H-indole-5-carboxylate in a superbasic medium such as NaOH/DMSO . This reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve scaling up this synthetic route with optimizations for yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by others under suitable conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

5-Chloro-1-[(3,4-dichlorophenyl)methyl]-1H-indole-2,3-dione 3-[O-(2-chloroacetyl)oxime] has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Chloro-1-[(3,4-dichlorophenyl)methyl]-1H-indole-2,3-dione 3-[O-(2-chloroacetyl)oxime] involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar compounds to 5-Chloro-1-[(3,4-dichlorophenyl)methyl]-1H-indole-2,3-dione 3-[O-(2-chloroacetyl)oxime] include other indole derivatives such as:

These compounds share similar structural features but may differ in their specific biological activities and applications. The uniqueness of 5-Chloro-1-[(3,4-dichlorophenyl)methyl]-1H-indole-2,3-dione 3-[O-(2-chloroacetyl)oxime] lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C17H10Cl4N2O3

Molecular Weight

432.1 g/mol

IUPAC Name

[(E)-[5-chloro-1-[(3,4-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 2-chloroacetate

InChI

InChI=1S/C17H10Cl4N2O3/c18-7-15(24)26-22-16-11-6-10(19)2-4-14(11)23(17(16)25)8-9-1-3-12(20)13(21)5-9/h1-6H,7-8H2/b22-16+

InChI Key

RVKASSIILVXNFJ-CJLVFECKSA-N

Isomeric SMILES

C1=CC(=C(C=C1CN2C3=C(C=C(C=C3)Cl)/C(=N\OC(=O)CCl)/C2=O)Cl)Cl

Canonical SMILES

C1=CC(=C(C=C1CN2C3=C(C=C(C=C3)Cl)C(=NOC(=O)CCl)C2=O)Cl)Cl

Origin of Product

United States

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